

Technical Support Center: Strategies to Overcome Amphotericin B Resistance in *Candida auris*

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Compound of Interest

Compound Name: Amphotericin X1

Cat. No.: B1142324

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This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on Amphotericin B (AmB) resistance in the pathogenic yeast *Candida auris*.

Troubleshooting Guide

This section addresses specific technical issues that may arise during laboratory investigations of AmB resistance in *C. auris*.

Question: Why am I observing variable Amphotericin B MIC values for the same *C. auris* isolate?

Answer: Inconsistent Minimum Inhibitory Concentration (MIC) values for AmB against *C. auris* can stem from several factors related to testing methodology:

- **Testing Method:** Different susceptibility testing methods can yield different MIC values. The Etest® method has been reported to sometimes produce elevated MICs compared to the Clinical and Laboratory Standards Institute (CLSI) broth microdilution (BMD) reference method, potentially overestimating resistance.^[1] Significant variability in MICs has been noted across different commercial tests.^[2]

- **Inoculum Preparation:** The size of the initial fungal inoculum is critical. Ensure that the inoculum is prepared and standardized according to established protocols (e.g., CLSI M27-A3/M60) to a final concentration of $0.5\text{--}2.5 \times 10^3$ CFU/mL.
- **Reading Endpoint:** For BMD, the endpoint for AmB is the lowest concentration that shows a complete absence of growth (100% inhibition). Subjectivity in reading the endpoint can lead to variability. It is advisable to have two independent researchers read the plates.
- **Media:** The type and quality of the RPMI-1640 medium can influence results. Ensure the medium is properly buffered with MOPS and the pH is within the recommended range.

Question: My in vitro susceptibility results for AmB don't correlate with in vivo outcomes in my animal model. What could be the reason?

Answer: A discrepancy between in vitro and in vivo results is a known challenge. Several factors can contribute to this:

- **Host Factors:** The immune status of the animal model (e.g., immunocompromised vs. immunocompetent) plays a significant role in the efficacy of antifungal treatment.[3][4]
- **Pharmacokinetics/Pharmacodynamics (PK/PD):** The concentration of AmB achieved at the site of infection may not be equivalent to the concentrations used in vitro. PK/PD studies in murine models suggest that for *C. auris*, higher doses of AmB may be required than what is predicted by MIC values alone.[5][6]
- **Biofilm Formation:** *C. auris* readily forms biofilms on surfaces, including in vivo.[7][8] Biofilms exhibit significantly higher resistance to antifungals than their planktonic (free-floating) counterparts, often by a factor of 2- to 512-fold.[8] Standard MIC testing is performed on planktonic cells and does not reflect the resistance of a biofilm.
- **Aggregative Phenotype:** Some *C. auris* isolates form large cellular aggregates. These aggregates can show higher MIC values and may be more difficult to treat in vivo compared to non-aggregative strains.[9]

Question: I am not seeing a synergistic effect with my combination therapy in vitro. What should I check?

Answer: If an expected synergistic interaction is not observed, consider the following:

- **Concentration Range:** Ensure the concentrations of both drugs in your checkerboard assay or time-kill experiment cover a wide enough range, both above and below the individual MICs.
- **Synergy Calculation:** The Fractional Inhibitory Concentration Index (FICI) is the standard method for quantifying synergy. An FICI of ≤ 0.5 is typically considered synergistic. Double-check your calculations.
- **Mechanism of Action:** Antagonism can occur if the drugs have conflicting mechanisms. For example, azoles inhibit the production of ergosterol, which is the target of AmB.[\[10\]](#)
- **Isolate Dependence:** Synergy can be isolate-dependent. The combination of AmB and echinocandins has shown synergistic interactions in most, but not all, cases.[\[9\]](#)

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding AmB resistance in *C. auris*.

Question: What are the established clinical breakpoints for Amphotericin B against *C. auris*?

Answer: Currently, there are no universally agreed-upon, *C. auris*-specific clinical breakpoints from bodies like CLSI.[\[11\]](#) However, based on pharmacokinetic/pharmacodynamic data and MIC distributions, the U.S. Centers for Disease Control and Prevention (CDC) has proposed a tentative resistance breakpoint of MIC ≥ 2 $\mu\text{g/mL}$.[\[5\]](#)[\[11\]](#) The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has set an epidemiological cut-off value (ECOFF) at 2 mg/L, with isolates having an MIC > 2 mg/L considered resistant.[\[2\]](#)[\[12\]](#) It's important to note that correlation between these MIC values and clinical outcomes is not yet firmly established.[\[13\]](#)

Question: What are the primary molecular mechanisms of Amphotericin B resistance in *C. auris*?

Answer: The primary mechanisms of AmB resistance in *C. auris* involve alterations to the fungal cell membrane, specifically related to ergosterol, the direct target of AmB. Key mechanisms include:

- **Mutations in Ergosterol Biosynthesis Genes:** Mutations in genes of the ergosterol biosynthesis pathway, particularly *ERG6* and *ERG11*, are a known cause of AmB resistance. [14][15] These mutations can lead to a depletion of ergosterol in the cell membrane or the accumulation of alternative sterols that bind AmB with lower affinity. [15]
- **Altered Membrane Permeability:** Resistant strains often exhibit reduced membrane permeability, which may limit the entry of AmB into the cell. [5][16]
- **Upregulation of Stress Response Pathways:** Transcriptomic analyses of resistant strains show an enrichment of genes involved in lipid biosynthesis, drug transport, and cell wall integrity pathways, suggesting a broad adaptive response to drug-induced stress. [5]

Question: What are the most promising strategies to overcome Amphotericin B resistance?

Answer: Combination therapy is the leading strategy to overcome AmB resistance and enhance its efficacy. Promising combinations include:

- **Amphotericin B + Echinocandins:** Combining AmB with echinocandins like caspofungin or micafungin has shown synergistic effects against *C. auris*, including against strains resistant to both drugs individually. [9][10] This combination has been shown to achieve up to a 99% survival rate in a *C. elegans* infection model. [9]
- **Amphotericin B + Rolapitant:** The antiemetic drug rolapitant has been identified as a potent enhancer of AmB activity. It acts synergistically with AmB against all tested *C. auris* isolates, restoring the fungicidal activity of AmB within 4 hours in time-kill assays. [3][17][18] The combination reduced the fungal burden in the kidneys of infected mice by approximately 90%. [3][17] Rolapitant is thought to work by disrupting ATP production and ion transport. [3][18]

- Amphotericin B + HIV Protease Inhibitors: Certain HIV protease inhibitors, such as atazanavir, saquinavir, lopinavir, and ritonavir, have been shown to strongly potentiate AmB activity against *C. auris*.^[19] This combination is effective against biofilms and significantly reduces fungal burden in a *C. elegans* model.^[19]

Question: Does biofilm formation contribute to Amphotericin B resistance?

Answer: Yes, biofilm formation is a major contributor to AmB resistance. *C. auris* cells within a biofilm are significantly less susceptible to AmB than their planktonic counterparts.^{[7][8][20]} The extracellular matrix of the biofilm can sequester the drug, preventing it from reaching the fungal cells.^[8] This increased tolerance means that concentrations of AmB required to inhibit biofilms are often well above levels that can be safely administered to patients.^[8]

Data Presentation

Table 1: Amphotericin B MIC Distribution for *C. auris* Isolates

Study/Or ganization	Method	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Tentative Breakpoi nt (Resistan t)
CDC (USA)[11] [15]	Broth Microdilutio n	>350	Not specified	Not specified	Not specified	≥2
EUCAST[2] [12]	Broth Microdilutio n	30	Not specified	Not specified	Not specified	>2
Escandón et al.[21]	Broth Microdilutio n	22	0.12 - 1	Not specified	Not specified	Not specified
Carolus et al.[22]	Not specified	Experiment ally evolved	4-8 fold increase	Not specified	Not specified	Not specified

Table 2: Efficacy of Combination Therapies Against AmB-Resistant *C. auris*

Combination	Model System	Key Finding	FICI Range	Reference
Amphotericin B + Rolapitant	In vitro (29 isolates)	Potent synergistic interactions observed.	Not specified	[3][17]
In vivo (murine)	~90% reduction in kidney fungal burden.	Not applicable	[3][17]	
Amphotericin B + Caspofungin	In vivo (C. elegans)	Achieved up to 99% survival.	Not applicable	[9]
Amphotericin B + Micafungin	In vitro (10 isolates)	~5-log reduction in survival of all isolates.	Not specified	[10]
Amphotericin B + HIV PIs*	In vitro (15 isolates)	Synergistic effect observed.	0.09 - 0.50	[19]
In vivo (C. elegans)	1.7-2.6 Log ₁₀ reduction in CFU.	Not applicable	[19]	

*HIV Protease Inhibitors (PIs) include atazanavir, saquinavir, lopinavir, and ritonavir.

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27 standard for yeast susceptibility testing.

- Prepare Inoculum:
 - Subculture *C. auris* on a potato dextrose agar (PDA) plate and incubate at 35°C for 24 hours.
 - Select several colonies and suspend them in 5 mL of sterile saline.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
- Perform a 1:1000 dilution of the adjusted suspension in RPMI-1640 medium to achieve the final inoculum density.
- Prepare Antifungal Dilutions:
 - Prepare a stock solution of Amphotericin B.
 - Perform serial two-fold dilutions of AmB in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 $\mu\text{g/mL}$.
- Inoculate and Incubate:
 - Add 100 μL of the final fungal inoculum to each well of the microtiter plate containing 100 μL of the diluted antifungal agent.
 - Include a positive control (no drug) and a negative control (no inoculum).
 - Incubate the plate at 35°C for 24 hours.
- Read MIC:
 - The MIC is determined as the lowest concentration of AmB that causes complete (100%) inhibition of visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing

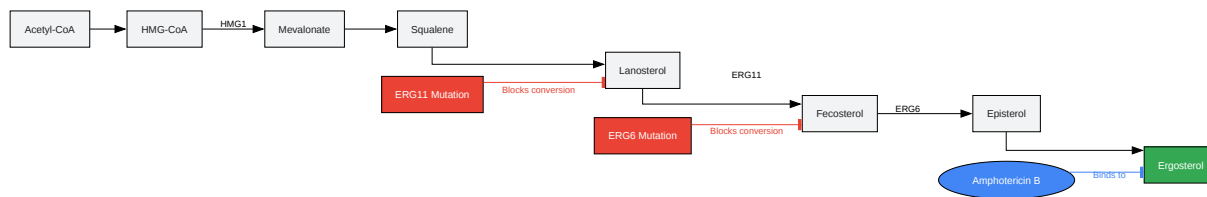
This protocol is used to assess the interaction between two antifungal agents.

- Plate Setup:
 - Use a 96-well microtiter plate. Along the x-axis, prepare serial two-fold dilutions of Drug A (e.g., Amphotericin B) in RPMI medium.
 - Along the y-axis, prepare serial two-fold dilutions of Drug B (e.g., Rolapitant) in RPMI medium.

- The plate will contain various combinations of concentrations of both drugs.
- Inoculation and Incubation:
 - Prepare the *C. auris* inoculum as described in Protocol 1.
 - Inoculate each well with the final fungal suspension.
 - Include appropriate controls for each drug alone.
 - Incubate at 35°C for 24-48 hours.
- Data Analysis (FICI Calculation):
 - Determine the MIC for each drug alone and for each combination.
 - Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
 - $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
 - $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
 - Calculate the FICI by summing the two FIC values: $\text{FICI} = \text{FIC of Drug A} + \text{FIC of Drug B}$.
 - Interpretation:
 - $\text{FICI} \leq 0.5$: Synergy
 - $0.5 < \text{FICI} \leq 4.0$: Indifference
 - $\text{FICI} > 4.0$: Antagonism

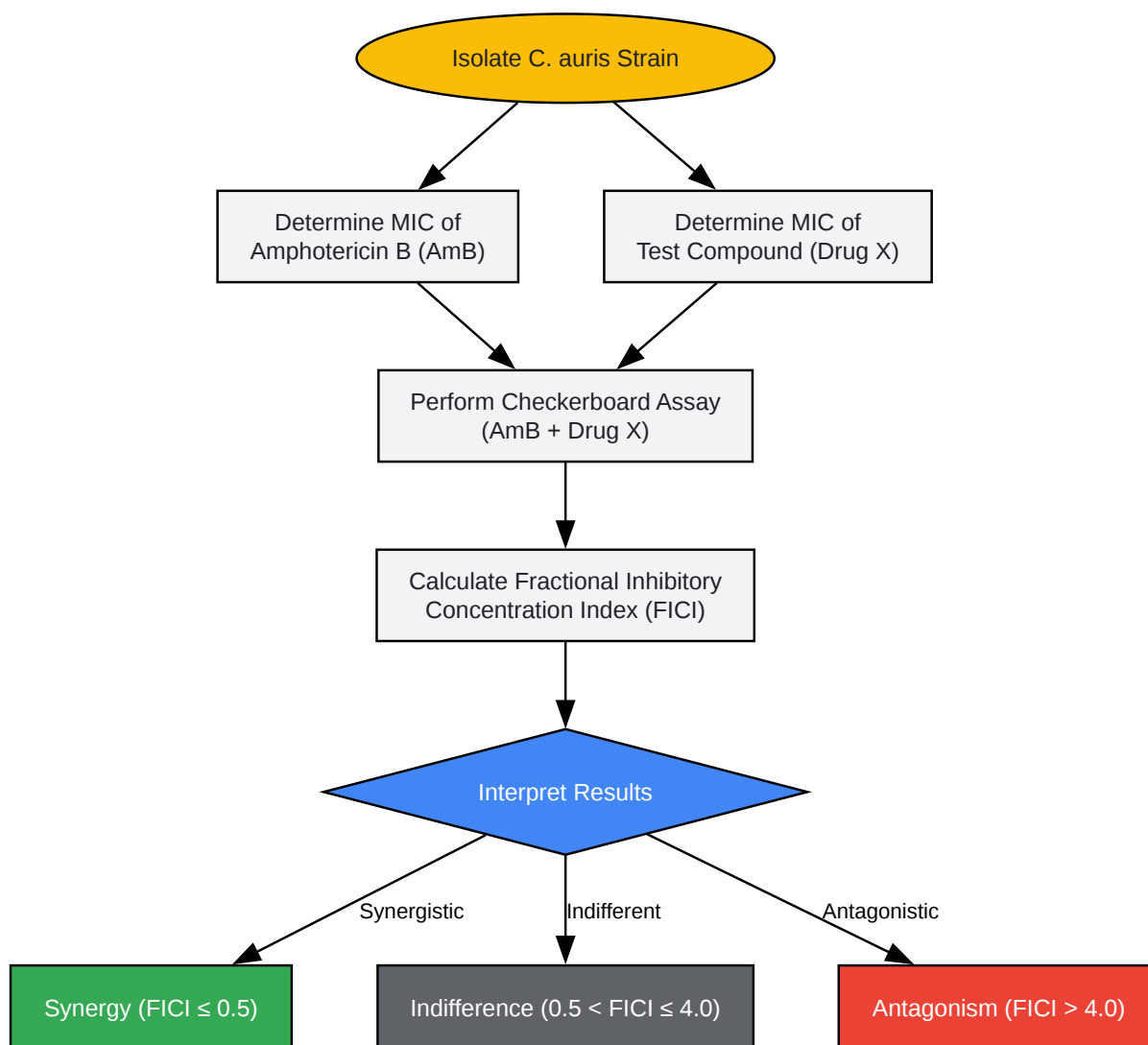
Mandatory Visualizations

Diagrams of Pathways and Workflows



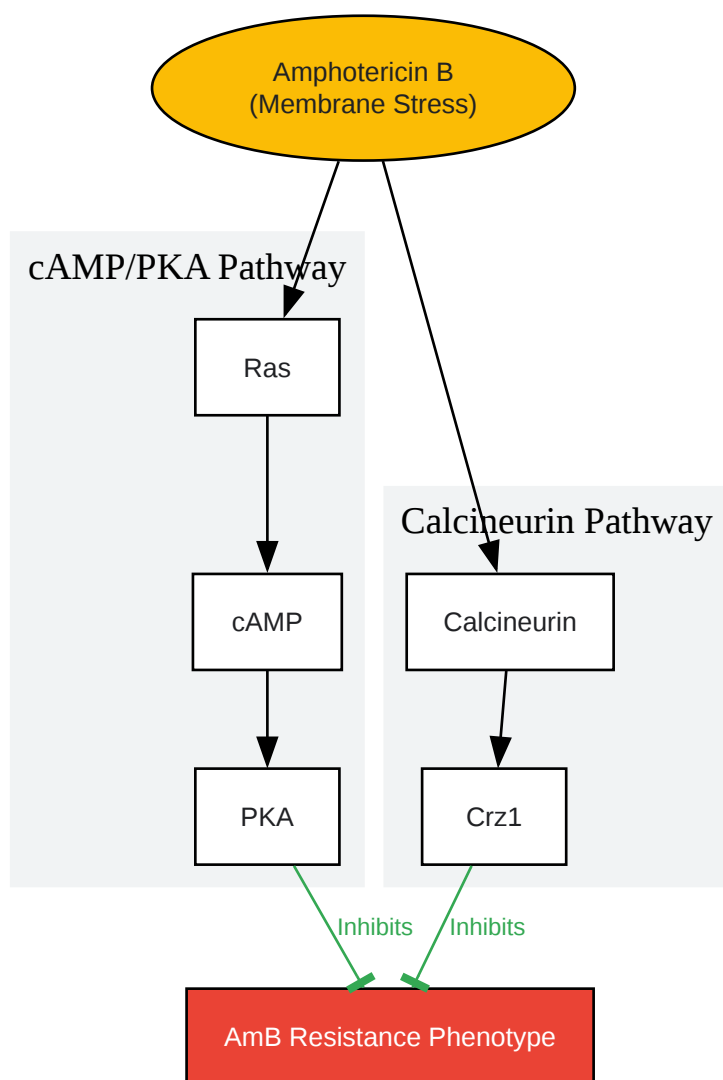
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Caption: Ergosterol biosynthesis pathway and points of inhibition by AmB and resistance mutations.



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Caption: Experimental workflow for testing the synergistic activity of two compounds.



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Caption: Signaling pathways that negatively regulate Amphotericin B resistance in *C. auris*.

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